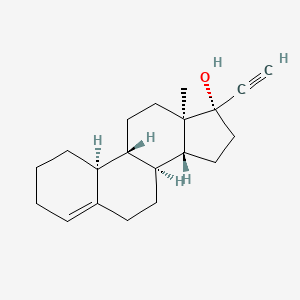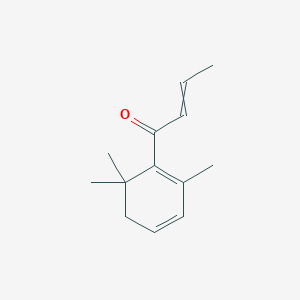![molecular formula C14H13N8NaO4S3 B7824052 sodium;(6S,7S)-3-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanylmethyl]-8-oxo-7-[[2-(tetrazol-1-yl)acetyl]amino]-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate](/img/structure/B7824052.png)
sodium;(6S,7S)-3-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanylmethyl]-8-oxo-7-[[2-(tetrazol-1-yl)acetyl]amino]-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound sodium;(6S,7S)-3-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanylmethyl]-8-oxo-7-[[2-(tetrazol-1-yl)acetyl]amino]-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate is a complex organic molecule that belongs to the class of beta-lactam antibiotics. This compound is notable for its broad-spectrum antibacterial activity, making it a valuable agent in the treatment of various bacterial infections. The structure of this compound includes a beta-lactam ring, which is crucial for its antibacterial properties, and several functional groups that contribute to its chemical reactivity and biological activity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of sodium;(6S,7S)-3-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanylmethyl]-8-oxo-7-[[2-(tetrazol-1-yl)acetyl]amino]-5-thia-1-azabicyclo[420]oct-2-ene-2-carboxylate typically involves multiple steps, starting from readily available precursors
Formation of the Beta-Lactam Ring: This step often involves the cyclization of a suitable amino acid derivative under acidic or basic conditions to form the four-membered beta-lactam ring.
Introduction of the Thiadiazole Moiety: The thiadiazole ring can be introduced through a nucleophilic substitution reaction, where a suitable thiadiazole precursor reacts with an intermediate compound containing a leaving group.
Introduction of the Tetrazole Moiety: The tetrazole ring is typically introduced via a cycloaddition reaction, where an azide reacts with a nitrile group under thermal or catalytic conditions.
Final Coupling Reactions: The final steps involve coupling the various fragments together using peptide coupling reagents and conditions to form the complete molecule.
Industrial Production Methods
Industrial production of this compound involves scaling up the synthetic routes described above, with optimizations for yield, purity, and cost-effectiveness. This often includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure the consistency and efficacy of the final product.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur-containing thiadiazole moiety, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can occur at the carbonyl groups, converting them to alcohols or amines.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the beta-lactam ring, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alcohols can be used under basic or acidic conditions to achieve substitution reactions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols and amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
The compound sodium;(6S,7S)-3-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanylmethyl]-8-oxo-7-[[2-(tetrazol-1-yl)acetyl]amino]-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate has a wide range of scientific research applications:
Chemistry: It is used as a model compound for studying beta-lactam ring chemistry and the reactivity of thiadiazole and tetrazole moieties.
Biology: The compound is studied for its antibacterial properties and its mechanism of action against various bacterial strains.
Medicine: It is used in the development of new antibiotics and in the treatment of bacterial infections.
Industry: The compound is used in the pharmaceutical industry for the production of antibacterial drugs.
作用機序
The antibacterial activity of sodium;(6S,7S)-3-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanylmethyl]-8-oxo-7-[[2-(tetrazol-1-yl)acetyl]amino]-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate is primarily due to its ability to inhibit bacterial cell wall synthesis. The beta-lactam ring of the compound binds to and inactivates penicillin-binding proteins (PBPs), which are essential for the cross-linking of peptidoglycan chains in the bacterial cell wall. This leads to the weakening of the cell wall and ultimately causes cell lysis and death.
類似化合物との比較
Similar Compounds
Penicillin: Another beta-lactam antibiotic with a similar mechanism of action but different structural features.
Cephalosporin: A class of beta-lactam antibiotics with a broader spectrum of activity and greater resistance to beta-lactamases.
Carbapenem: A class of beta-lactam antibiotics known for their broad-spectrum activity and resistance to most beta-lactamases.
Uniqueness
The compound sodium;(6S,7S)-3-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanylmethyl]-8-oxo-7-[[2-(tetrazol-1-yl)acetyl]amino]-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate is unique due to the presence of both thiadiazole and tetrazole moieties, which contribute to its distinct chemical reactivity and biological activity. These functional groups enhance its stability and efficacy compared to other beta-lactam antibiotics.
特性
IUPAC Name |
sodium;(6S,7S)-3-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanylmethyl]-8-oxo-7-[[2-(tetrazol-1-yl)acetyl]amino]-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N8O4S3.Na/c1-6-17-18-14(29-6)28-4-7-3-27-12-9(11(24)22(12)10(7)13(25)26)16-8(23)2-21-5-15-19-20-21;/h5,9,12H,2-4H2,1H3,(H,16,23)(H,25,26);/q;+1/p-1/t9-,12-;/m0./s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FLKYBGKDCCEQQM-CSDGMEMJSA-M |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(S1)SCC2=C(N3C(C(C3=O)NC(=O)CN4C=NN=N4)SC2)C(=O)[O-].[Na+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=NN=C(S1)SCC2=C(N3[C@H]([C@H](C3=O)NC(=O)CN4C=NN=N4)SC2)C(=O)[O-].[Na+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N8NaO4S3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
476.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![methyl 2-(5-oxo-6,7-dihydro-1H-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)acetate](/img/structure/B7823994.png)

![N'-Hydroxy-1H-benzo[d]imidazole-5-carboximidamide](/img/structure/B7823999.png)





![[N'-[(2,6-dichlorophenyl)methylideneamino]carbamimidoyl]azanium;acetate](/img/structure/B7824028.png)



